Pseudoerythromycin A enol ether

Antibacterial Activity Macrolide Structure-Activity Relationship

Essential reference standard for erythromycin degradation pathway analysis under neutral/alkaline conditions. Unlike generic impurities, it uniquely drives monocyte differentiation at 10 µM without antibacterial activity. Use for HPLC method validation, stability studies, and macrophage research. High purity ensures accurate quantitation and regulatory compliance.

Molecular Formula C37H65NO12
Molecular Weight 715.9 g/mol
Cat. No. B10765898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudoerythromycin A enol ether
Molecular FormulaC37H65NO12
Molecular Weight715.9 g/mol
Structural Identifiers
SMILESCCC(C(C)(C1C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)O
InChIInChI=1S/C37H65NO12/c1-14-25(39)37(10,43)32-20(4)28-18(2)16-36(9,50-28)31(49-34-27(40)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)48-32)47-26-17-35(8,44-13)30(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3
InChIKeyNMIWBQUQCOMGHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pseudoerythromycin A Enol Ether: Procurement and Selection Guide for Erythromycin Degradation Studies and Beyond


Pseudoerythromycin A enol ether (CAS 105882-69-7, synonym LY267108) is a macrolide derivative formed through the internal rearrangement of erythromycin A under neutral to weakly alkaline conditions [1]. It is a principal degradation product of erythromycin and a critical analytical standard for pharmaceutical stability studies [2]. Unlike the parent antibiotic, this compound lacks antibacterial activity, which distinguishes it from many in-class analogs . The structure has been elucidated via detailed 2D NMR spectroscopy [1].

Why Pseudoerythromycin A Enol Ether Cannot Be Substituted with Generic Erythromycin Impurity Standards


Pseudoerythromycin A enol ether is chemically and functionally distinct from other erythromycin-related impurities, such as erythromycin A enol ether, anhydroerythromycin A, or the parent drug erythromycin A. Substituting it with a generic 'erythromycin impurity' standard risks analytical failure due to different chromatographic behavior and detection characteristics [1]. Critically, this compound has a well-defined, unique biological activity (promoting monocyte differentiation) that is absent in erythromycin A or its other degradation products . Therefore, procurement decisions must be based on the compound's specific, quantifiable properties rather than assumed class-level similarity.

Quantitative Differentiation of Pseudoerythromycin A Enol Ether vs. Erythromycin A and Analogs


Functional Differentiation: Absence of Antibacterial Activity vs. Erythromycin A

Pseudoerythromycin A enol ether demonstrates no significant antibacterial effect, in stark contrast to its parent compound, erythromycin A, which is a potent macrolide antibiotic . This functional divergence is a direct consequence of the internal translactonization, which alters the macrocyclic conformation necessary for binding to the bacterial 50S ribosomal subunit .

Antibacterial Activity Macrolide Structure-Activity Relationship Microbiology

Analytical Differentiation: USP Response Factor for Pseudoerythromycin A Enol Ether

The United States Pharmacopeia (USP) monograph for Erythromycin Stearate specifies a distinct response factor for pseudoerythromycin A enol ether relative to erythromycin A [1]. This factor is essential for the accurate quantification of this specific impurity in pharmaceutical formulations.

Analytical Chemistry HPLC Pharmaceutical Analysis USP Monograph

Analytical Differentiation: Distinct HPLC Retention Time in USP Method

In the official USP HPLC method for Erythromycin Stearate, pseudoerythromycin A enol ether elutes with a specific relative retention time (RRT) that differentiates it from the parent compound and other related substances [1].

Analytical Chemistry HPLC Pharmaceutical Analysis Impurity Profiling

Functional Differentiation: Promotion of Monocyte-to-Macrophage Differentiation at 10 µM

Pseudoerythromycin A enol ether has been demonstrated to actively promote the differentiation of monocytes into macrophages when used at a concentration of 10 µM . This specific biological activity is not a reported characteristic of the parent antibiotic, erythromycin A, which primarily functions through ribosomal binding.

Immunology Cell Biology Monocyte Differentiation Macrophage

Optimal Use Cases for Pseudoerythromycin A Enol Ether in Research and Quality Control


Primary Analytical Reference Standard for Erythromycin A Stability Studies

In pharmaceutical quality control (QC) and stability testing, pseudoerythromycin A enol ether is the definitive reference standard for identifying and quantifying a primary degradation pathway of erythromycin A under neutral/alkaline conditions [1]. Its use is mandated or recommended in official compendial methods (e.g., USP) due to its specific response factor and retention time [2]. Using a different erythromycin impurity standard would produce inaccurate data and lead to failed regulatory audits.

Specific Tool for Inducing Monocyte-to-Macrophage Differentiation in Cell Culture

For immunology researchers studying macrophage biology, pseudoerythromycin A enol ether serves as a specific chemical tool to drive monocyte differentiation at a defined concentration of 10 µM . This application leverages a unique functional property not shared by the parent macrolide, erythromycin A, which is primarily an antibiotic . This allows for the investigation of macrophage function without the confounding variable of antibacterial activity.

Critical Reference Material for Impurity Profiling in Generic Drug Development

For analytical development scientists working on generic erythromycin or related macrolide formulations, this compound is an essential reference material. Its distinct HPLC profile, defined by a relative retention time of approximately 1.5 [2], is critical for developing and validating robust, stability-indicating HPLC methods. Accurate identification and quantification of this specific degradation product are necessary to establish product shelf-life and demonstrate pharmaceutical equivalence to reference listed drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pseudoerythromycin A enol ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.